(3-((1H-1,2,4-トリアゾール-1-イル)メチル)アゼチジン-1-イル)(4-プロピルフェニル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-propylphenyl)methanone is a useful research compound. Its molecular formula is C16H20N4O and its molecular weight is 284.363. The purity is usually 95%.

BenchChem offers high-quality (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-propylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-propylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん活性

トリアゾールは、抗がん剤としての可能性について広く研究されてきました。この化合物は、その独自の構造により、酵素や受容体と相互作用することができ、がん治療の有望な候補となっています。研究者は、この化合物の誘導体を用いて、新規の化学療法薬の開発に取り組んでいます。 例えば、イトラコナゾール、フルコナゾール、ボリコナゾールは、すべてトリアゾール部分を含み、抗真菌剤として広く使用されており、抗がん効果の可能性も示唆されています .

抗ウイルス特性

トリアゾールは、抗HIV活性も示します。リバビリンは、肝炎治療に使用される広域スペクトルの抗ウイルス薬であり、トリアゾール環を含んでいます。 ご興味のある化合物は、同様の抗ウイルス特性を持っている可能性があり、ウイルス感染症に関連する可能性があります .

抗菌用途

特定のトリアゾール誘導体は、抗菌特性を持っています。特定の化合物に関するさらなる研究が必要ですが、細菌感染症の治療における潜在的な可能性を調査する価値があります。 既存のトリアゾール系抗菌剤はこの点で有望な結果を示しています .

抗真菌剤

前述のように、フルコナゾールとイトラコナゾールは広く使用されている抗真菌薬です。トリアゾール骨格は、その有効性に貢献しています。 この化合物の抗真菌活性を調査することで、真菌感染症に対する新しい治療オプションが見つかる可能性があります .

抗けいれん作用と鎮痛効果

トリアゾールは、抗けいれん作用と鎮痛効果について研究されてきました。 特定の化合物についてはさらなる研究が必要ですが、その独自の構造は、けいれんや痛みの管理における潜在的な可能性を示唆しています .

農薬用途

トリアゾール誘導体は、農薬分野で用途を見出しています。植物成長調整剤、殺菌剤、除草剤として機能することができます。 この化合物が植物の健康や作物保護に与える影響を調査することで、貴重な洞察が得られる可能性があります .

作用機序

Target of Action

Compounds with a 1,2,4-triazole core have been known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s worth noting that 1,2,4-triazole derivatives have been reported to interact with their targets through various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .

Biochemical Pathways

1,2,4-triazole derivatives have been associated with a broad range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammatory activities .

Pharmacokinetics

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines .

生物活性

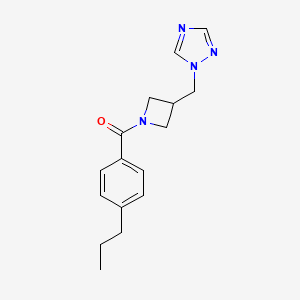

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-propylphenyl)methanone is a hybrid organic molecule that incorporates an azetidine ring and a triazole moiety, which are known for their diverse biological activities. The structural complexity of this compound suggests potential applications in pharmacology, particularly in the fields of antimicrobial, antifungal, and anticancer therapies.

Structural Characteristics

The compound can be broken down into its key structural components:

- Azetidine Ring : A four-membered nitrogen-containing ring that can enhance the compound's ability to interact with biological targets.

- Triazole Moiety : A five-membered ring containing three nitrogen atoms, recognized for its role in various pharmacological activities.

- Propylphenyl Group : This hydrophobic component may contribute to the compound's interaction with lipid membranes and its overall bioavailability.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For example, derivatives of triazole have been shown to inhibit the growth of various bacterial strains and fungi. The inclusion of the azetidine structure may further enhance these properties by improving binding affinity to microbial targets.

Antifungal Properties

Triazole derivatives are well-documented antifungal agents. Studies have demonstrated that such compounds can effectively inhibit the growth of fungi by disrupting their cellular processes. The specific activity of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-propylphenyl)methanone against fungal pathogens remains to be fully elucidated but is anticipated based on its structural features.

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy. Azetidine-based compounds have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the modulation of enzyme activity and interference with signaling pathways. Preliminary studies suggest that the compound may inhibit aromatase, an enzyme involved in estrogen biosynthesis, which is crucial for certain types of breast cancer.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects of triazole derivatives on human cancer cell lines, revealing significant inhibition of cell growth in a dose-dependent manner. |

| Study 2 | Analyzed the antimicrobial activity of azetidine-containing compounds against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. |

| Study 3 | Evaluated antifungal efficacy against Candida species, demonstrating effective inhibition at low concentrations. |

The biological activity of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-propylphenyl)methanone can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole moiety may act as a competitive inhibitor for enzymes critical in microbial and cancer cell metabolism.

- Cell Membrane Disruption : The hydrophobic propylphenyl group can integrate into lipid membranes, potentially altering membrane integrity and function.

- Signal Transduction Interference : The compound may modulate signaling pathways involved in cell proliferation and survival.

特性

IUPAC Name |

(4-propylphenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-2-3-13-4-6-15(7-5-13)16(21)19-8-14(9-19)10-20-12-17-11-18-20/h4-7,11-12,14H,2-3,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJCTPQWDSVFTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。